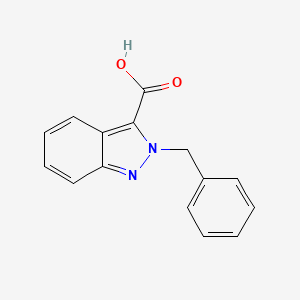

2-Benzyl-2H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Benzyl-2H-indazole-3-carboxylic acid is a derivative of 2H-indazoles . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Synthesis Analysis

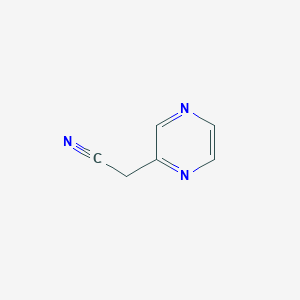

The synthesis of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, has been a subject of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

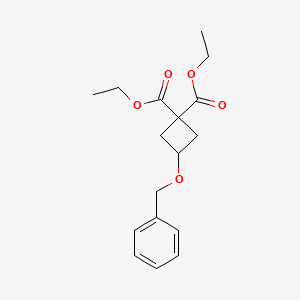

Molecular Structure Analysis

The molecular structure of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, is characterized by a nitrogen-containing heterocyclic compound . The 2H-indazole motif is an important structural component in many bioactive natural products and drug molecules .

Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles have been studied extensively. These include the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

Wissenschaftliche Forschungsanwendungen

Chemodivergent Functionalization

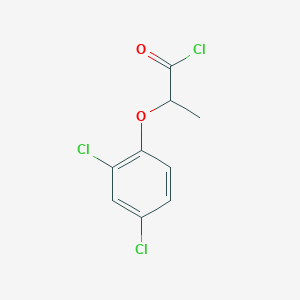

The chemodivergent C-3 functionalization of 2H-indazoles, including derivatives like 2-Benzyl-2H-indazole-3-carboxylic acid, has been explored in a study that developed a facile, efficient, and transition-metal-free method. This method utilizes carboxylic acid and DMSO as sources for the carboxylic acid ester group and formylating agent, respectively, under aerobic conditions. This process likely proceeds through a radical pathway, producing a series of formylated indazoles and carboxylic acid esters of indazole derivatives in moderate to excellent yields (Bhattacharjee et al., 2021).

Stereoselective Synthesis

Research on acid-catalyzed stereoselective synthesis has led to the creation of new indazolyl-thiazole derivatives from 1-arylidene-2-tetralone. This process involves condensation with thiosemicarbazide in varying pH conditions, producing tetrahydro-2H-benzo[e]indazole-2-carbothioamide diastereoisomers. The derivatives synthesized through this method were assessed for antimicrobial activities, with some showing promising results (Gautam et al., 2018).

Antimicrobial Studies

A study focused on the one-pot regioselective synthesis of indazolyl–thiazole derivatives, starting from 2-benzylidene-1-tetralones. This method yielded new substituted-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2yl-thiazoles, which were tested for antibacterial and antifungal activities. Some compounds exhibited excellent activities, highlighting their potential in developing new antimicrobial agents (Gautam et al., 2016).

Davis-Beirut Reaction

The Davis-Beirut reaction (DBR) has been utilized for the synthesis of 2H-indazoles and their derivatives, including those similar to 2-Benzyl-2H-indazole-3-carboxylic acid. This robust method exploits the diverse chemistries of nitroso intermediates generated in situ under redox-neutral conditions for N-N bond-forming heterocyclization. It enables the synthesis of a wide array of indazoles and their derivatives under alkaline conditions, providing a versatile approach to accessing these heterocycles (Zhu et al., 2019).

Zukünftige Richtungen

The future directions in the research of 2H-indazoles, including 2-Benzyl-2H-indazole-3-carboxylic acid, involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is also interest in developing synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions .

Eigenschaften

IUPAC Name |

2-benzylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKZQTHAOMTVSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2H-indazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)

acetic acid](/img/structure/B1316894.png)